molecular formula C23H26N2O5 B2667160 3-(2,5-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one CAS No. 864751-00-8

3-(2,5-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one

Cat. No.: B2667160
CAS No.: 864751-00-8
M. Wt: 410.47
InChI Key: GNEXXHHXMDNJNQ-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a 2,5-dimethoxyphenyl group, a hydroxy group at the 7th position, and a 4-methylpiperazin-1-ylmethyl group at the 8th position. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the 2,5-Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,5-dimethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Hydroxylation at the 7th Position: The hydroxyl group at the 7th position can be introduced through a selective hydroxylation reaction using reagents such as hydrogen peroxide or a suitable oxidizing agent.

    Attachment of the 4-Methylpiperazin-1-ylmethyl Group: The final step involves the nucleophilic substitution reaction of the chromen-2-one derivative with 4-methylpiperazine in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution can be carried out using halogens or nitro compounds, while nucleophilic substitution can involve amines or thiols.

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Hydroxy derivatives

    Substitution: Various substituted chromen-2-one derivatives

Scientific Research Applications

3-(2,5-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to modulation of their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxyphenyl Derivatives: Compounds with similar aromatic substitution patterns.

    Chromen-2-one Derivatives: Other derivatives with different substituents on the chromen-2-one core.

    Piperazine Derivatives: Compounds containing the piperazine moiety.

Uniqueness

The uniqueness of 3-(2,5-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-24-8-10-25(11-9-24)14-19-20(26)6-4-15-12-18(23(27)30-22(15)19)17-13-16(28-2)5-7-21(17)29-3/h4-7,12-13,26H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEXXHHXMDNJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=C(C=CC(=C4)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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